

Application Notes and Protocols: BMS-212122 in Hamster Models of Hyperlipidemia

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Compound of Interest

Compound Name: BMS-212122

Cat. No.: B1667185

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Introduction

BMS-212122 is a potent, small-molecule inhibitor of the microsomal triglyceride transfer protein (MTP).[1] MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, **BMS-212122** effectively reduces the secretion of these lipoproteins, leading to a significant decrease in plasma levels of total cholesterol, LDL-cholesterol (LDL-C), and triglycerides. Preclinical studies in animal models, including hamsters, have demonstrated the hypolipidemic efficacy of **BMS-212122**, highlighting its potential as a therapeutic agent for hyperlipidemia.

Golden Syrian hamsters are a well-established animal model for studying hyperlipidemia and atherosclerosis due to their lipid metabolism closely resembling that of humans. They respond to high-fat diets with significant elevations in plasma cholesterol and triglycerides, making them suitable for evaluating the efficacy of lipid-lowering agents like **BMS-212122**.

These application notes provide an overview of the use of **BMS-212122** in hamster models of hyperlipidemia, including detailed experimental protocols and data presentation.

Data Presentation

While specific quantitative data from in-vivo hamster studies with **BMS-212122** are not publicly available in the reviewed literature, the following tables represent the expected outcomes based on the known potency of **BMS-212122** as an MTP inhibitor. These tables are provided as templates for researchers to populate with their experimental data.

Table 1: Baseline Lipid Profile of Hyperlipidemic Hamsters

Parameter	Control Diet Group (mg/dL)	High-Fat Diet Group (mg/dL)
Total Cholesterol	80 - 120	250 - 400
Triglycerides	100 - 150	300 - 500
LDL-C	30 - 50	150 - 250
HDL-C	50 - 70	40 - 60

Table 2: Expected Dose-Dependent Effect of **BMS-212122** on Plasma Lipids in Hyperlipidemic Hamsters (Illustrative)

Treatment Group	Dose (mg/kg/day)	% Change in Total Cholesterol	% Change in Triglycerides	% Change in LDL-C
Vehicle Control	-	0	0	0
BMS-212122	1	↓ 20-30%	↓ 30-40%	↓ 25-35%
BMS-212122	3	↓ 40-50%	↓ 50-60%	↓ 45-55%
BMS-212122	10	↓ 60-70%	↓ 70-80%	↓ 65-75%

Experimental Protocols

Induction of Hyperlipidemia in Hamsters

Objective: To establish a hyperlipidemic hamster model that mimics human hyperlipidemia.

Materials:

- Male Golden Syrian hamsters (8-10 weeks old)
- Standard chow diet
- High-fat diet (HFD): A common composition is standard chow supplemented with 10-20% fat (e.g., lard or butter) and 0.5-1.5% cholesterol.
- Metabolic cages for housing
- Blood collection supplies (e.g., retro-orbital sinus or saphenous vein)

Protocol:

- Acclimatize hamsters for one week to the housing facility conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
- After acclimatization, randomly divide the hamsters into two groups: a control group and a high-fat diet group.
- Provide the control group with the standard chow diet throughout the study.
- Provide the high-fat diet group with the HFD for a period of 4-8 weeks.
- Monitor the body weight and food consumption of the hamsters weekly.
- At the end of the induction period, collect blood samples after an overnight fast to measure baseline lipid profiles (total cholesterol, triglycerides, LDL-C, and HDL-C) to confirm the hyperlipidemic state.

Administration of BMS-212122

Objective: To evaluate the in vivo efficacy of **BMS-212122** in reducing plasma lipid levels in hyperlipidemic hamsters.

Materials:

- Hyperlipidemic hamsters (induced as per the protocol above)
- **BMS-212122**

- Vehicle for drug formulation (e.g., 0.5% methylcellulose or as specified by the supplier)
- Oral gavage needles

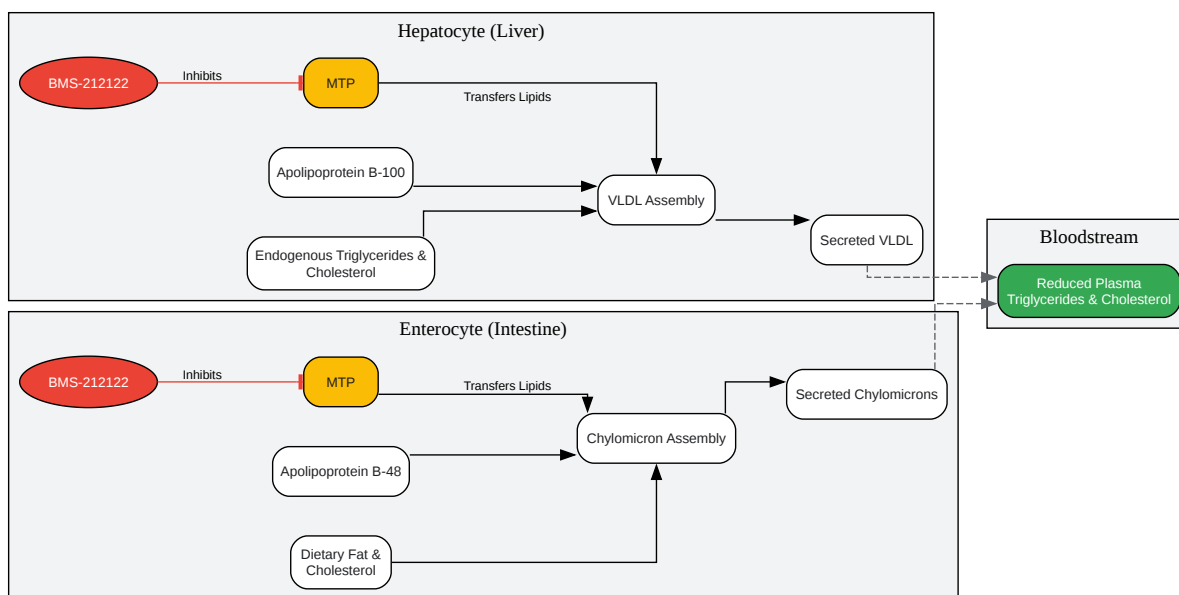
Protocol:

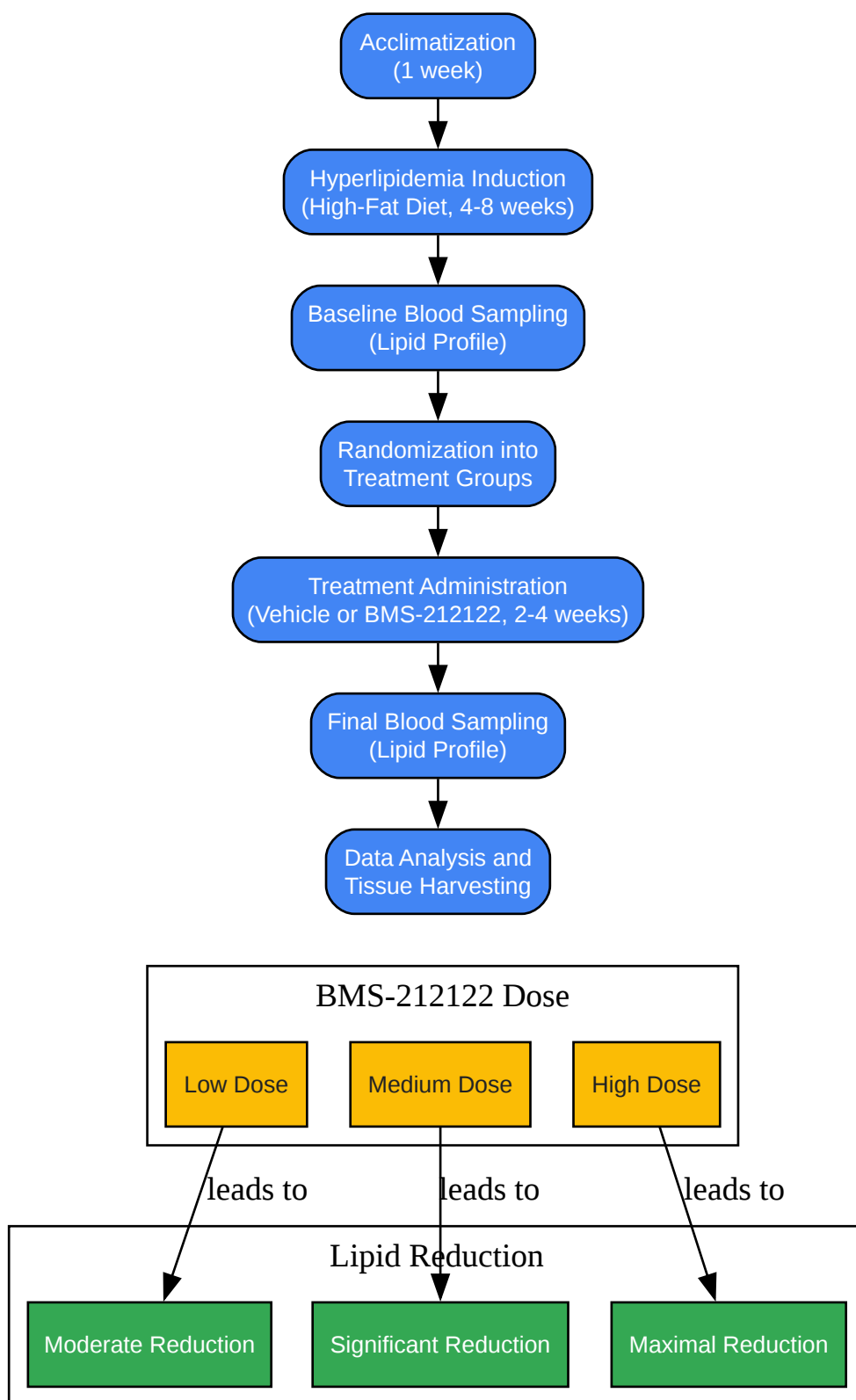
- Once hyperlipidemia is established, divide the HFD-fed hamsters into a vehicle control group and multiple **BMS-212122** treatment groups (for dose-response studies).
- Prepare a suspension of **BMS-212122** in the chosen vehicle at the desired concentrations.
- Administer **BMS-212122** or the vehicle to the respective groups once daily via oral gavage. The volume of administration should be consistent across all groups (e.g., 5 mL/kg).
- Continue the HFD for all groups throughout the treatment period to maintain the hyperlipidemic state.
- The treatment duration can range from 2 to 4 weeks, depending on the study objectives.
- Monitor body weight and food intake regularly.
- At the end of the treatment period, collect blood samples after an overnight fast for lipid profile analysis.
- Tissues such as the liver and intestine can be harvested for further analysis (e.g., histopathology, gene expression).

Visualizations

Signaling Pathway of MTP Inhibition

The following diagram illustrates the mechanism of action of **BMS-212122** through the inhibition of Microsomal Triglyceride Transfer Protein (MTP).





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References

- 1. researchgate.net [researchgate.net]
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